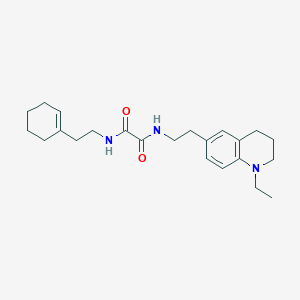

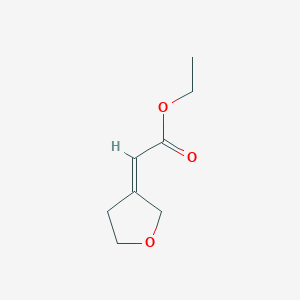

![molecular formula C16H17ClN4O2S B2711763 Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-38-2](/img/structure/B2711763.png)

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. This core is often modified with various substituents to enhance the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve multicomponent reactions . For example, one method involves the reaction of a chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research has delved into the synthesis of heteroaromatic compounds, emphasizing triazolopyrimidines due to their potential applications in drug development and material sciences. For example, the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been achieved through reactions involving active methylene nitriles and azido-substituted thiophenes, highlighting the synthetic utility of heteroaromatic azido compounds. This methodological approach offers a pathway to structurally diverse triazolopyrimidines, contributing to the exploration of their biological and physical properties (Westerlund, 1980).

Tuberculostatic Activity

The structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, indicating a significant interest in developing antituberculosis agents. This research underscores the importance of triazolopyrimidines in medicinal chemistry, particularly in the search for new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial and Anticancer Potential

Investigations into the biological activities of triazolopyrimidine derivatives have led to the identification of compounds with promising antimicrobial and anticancer properties. The synthesis and testing of these compounds contribute to the development of new therapeutic agents, demonstrating the potential of triazolopyrimidines in addressing health-related challenges (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structures of triazolopyrimidine derivatives have been analyzed to understand their molecular interactions and stability. This research provides insights into the structural characteristics of triazolopyrimidines, which are essential for their application in drug design and material science (Boechat et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .

Propiedades

IUPAC Name |

methyl 7-(2-chlorophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDNGAQWNFNYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

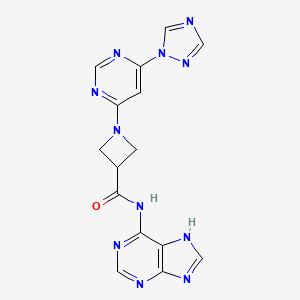

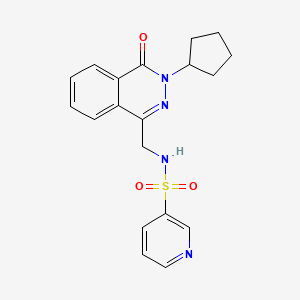

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)

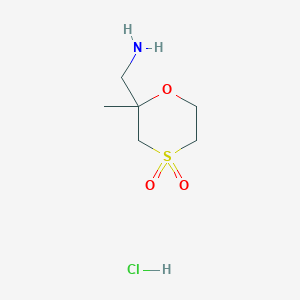

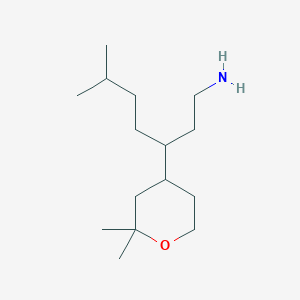

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

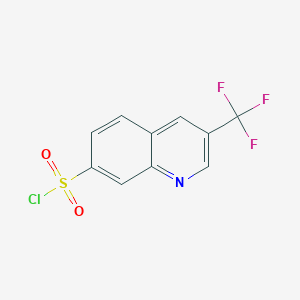

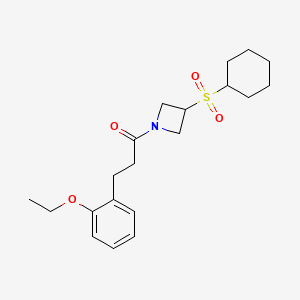

![N1-(1-hydroxybutan-2-yl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2711692.png)

![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)

![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)

![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)